molecular formula C9H8N4O3 B6423813 N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1693986-96-7

N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6423813
CAS No.: 1693986-96-7
M. Wt: 220.18 g/mol
InChI Key: GMEHALBKAGXDRF-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that features both oxazole and pyridazine rings

Preparation Methods

The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the formation of the oxazole ring followed by the construction of the pyridazine ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or pyridazine rings are replaced with other groups. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways, depending on the context of its use .

Comparison with Similar Compounds

N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined oxazole and pyridazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-5-4-8(16-13-5)10-9(15)6-2-3-7(14)12-11-6/h2-4H,1H3,(H,10,15)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEHALBKAGXDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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